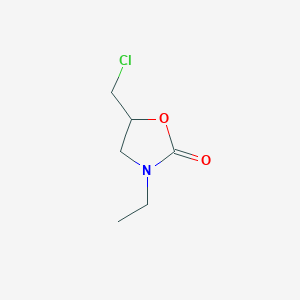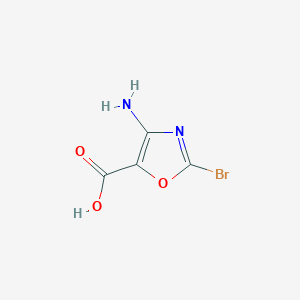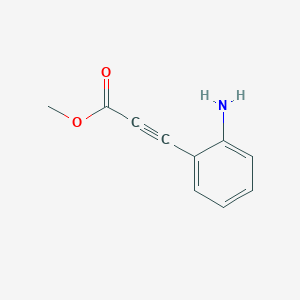![molecular formula C12H14ClN3O B15252698 1-[2-(Benzyloxy)ethyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B15252698.png)
1-[2-(Benzyloxy)ethyl]-4-chloro-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Benzyloxy)ethyl]-4-chloro-1H-pyrazol-3-amine is a chemical compound with the molecular formula C12H14ClN3O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzyloxy)ethyl]-4-chloro-1H-pyrazol-3-amine typically involves multiple steps. One common method includes the reaction of 4-chloro-1H-pyrazol-3-amine with 2-(benzyloxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Benzyloxy)ethyl]-4-chloro-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-[2-(benzyloxy)ethyl]-4-azido-1H-pyrazol-3-amine .
Scientific Research Applications
1-[2-(Benzyloxy)ethyl]-4-chloro-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(Benzyloxy)ethyl]-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Benzyloxy)ethyl]-4-methyl-1H-pyrazol-3-amine
- 1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazol-3-amine
- 1-[2-(Benzyloxy)ethyl]-4-fluoro-1H-pyrazol-3-amine
Uniqueness
1-[2-(Benzyloxy)ethyl]-4-chloro-1H-pyrazol-3-amine is unique due to the presence of the chloro group, which can be selectively modified to introduce various functional groups. This versatility makes it a valuable intermediate in synthetic chemistry and drug development .
Properties
Molecular Formula |
C12H14ClN3O |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
4-chloro-1-(2-phenylmethoxyethyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H14ClN3O/c13-11-8-16(15-12(11)14)6-7-17-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H2,14,15) |
InChI Key |
FIUSUEUCOMWARM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate](/img/structure/B15252643.png)



![3,9-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane](/img/structure/B15252679.png)







